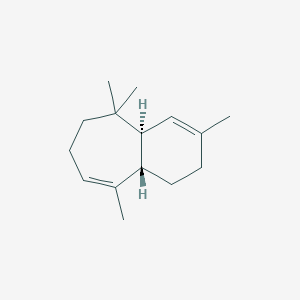

(1S,6S)-gamma-himachalene

Description

Contextualization within Sesquiterpenoid Chemistry

(1S,6S)-gamma-Himachalene belongs to the large and diverse class of organic compounds known as sesquiterpenoids. evitachem.comhmdb.ca These are C15 isoprenoids, meaning they are synthesized from three isoprene (B109036) units. evitachem.com Sesquiterpenoids are a subclass of terpenes, which are major components of plant essential oils and play significant roles in various biological and chemical processes. mdpi.com

The structure of this compound is characterized by a complex, bicyclic framework based on the himachalane (B1243107) skeleton. hmdb.cafoodb.ca This bicyclic structure, featuring a fused seven-membered and six-membered ring system, contributes to its distinct chemical properties. cymitquimica.com Like other sesquiterpenes, it is a hydrocarbon and is hydrophobic in nature. cymitquimica.com

Significance of the Himachalene Class of Compounds

The himachalene class of sesquiterpenes, which includes α-, β-, and γ-himachalene, are significant natural products. nih.gov They are predominantly found in the essential oils of conifers, such as various species of cedar (e.g., Cedrus atlantica and Cedrus deodara), where they can constitute a major portion of the oil. nih.govd-nb.info

This class of compounds is important for several reasons:

Chemical Feedstock: As abundant and renewable natural materials, himachalenes serve as valuable starting materials for the hemisynthesis of new, functionalized molecules with potential applications in various fields. nih.govmdpi.comarkat-usa.org

Fragrance Industry: The characteristic woody and spicy aroma of himachalenes makes them of interest to the fragrance and flavor industries. cymitquimica.comscent.vn

Biological Activity: The himachalene skeleton is a biologically potent framework. nih.gov Various compounds in this class and their derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. cymitquimica.comnih.gov For example, some derivatives have shown activity against gram-positive bacteria like Bacillus subtilis. d-nb.info

Current Research Landscape and Gaps for this compound

The current research landscape for himachalenes is broad, however, much of the existing literature focuses on the mixture of isomers (α-, β-, and γ-himachalene) obtained from natural sources or on the more abundant β-himachalene. nih.govnih.gov These mixtures are often used as the starting point for chemical modifications, such as aromatization or oxidation, to create novel derivatives. mdpi.comd-nb.infonih.gov

There is a noticeable gap in the research focusing specifically on the This compound isomer. While the general biological activities of the himachalene class are reported, detailed studies to isolate and evaluate the specific properties of this compound are scarce. cymitquimica.com Its distinct stereochemistry could lead to unique biological interactions and chemical reactivity that differ from its other isomers, representing an underexplored area of research.

Furthermore, while total syntheses for various himachalenes have been developed, these are often complex, multi-step processes. arkat-usa.org Research into efficient and highly stereoselective synthetic routes to produce this compound specifically remains an open challenge for synthetic organic chemists. Such advancements would be crucial for enabling more detailed investigation into its unique properties and potential applications.

Table 2: Computed Physicochemical Properties of this compound

This interactive table summarizes the computed physical and chemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 4.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 204.187800766 Da | PubChem nih.gov |

| Monoisotopic Mass | 204.187800766 Da | PubChem nih.gov |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4aS,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m1/s1 |

InChI Key |

PUWNTRHCKNHSAT-KGLIPLIRSA-N |

Isomeric SMILES |

CC1=C[C@H]2[C@H](CC1)C(=CCCC2(C)C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

Origin of Product |

United States |

Isolation and Advanced Analytical Methodologies for 1s,6s Gamma Himachalene

Chromatographic Separation Techniques for Isomer Resolution

Chromatography is the cornerstone for separating individual components from essential oils. Given the volatility and structural similarity of himachalene isomers, a combination of chromatographic methods is often employed to achieve high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the principal and most widely used technique for the analysis of volatile sesquiterpenes like gamma-himachalene. d-nb.infonih.gov This method provides both qualitative and quantitative data, allowing for the identification and quantification of the compound within complex essential oil matrices. nih.gov

Identification is achieved by comparing the retention time and the mass spectrum of an unknown peak with those of a known reference standard or with data from established spectral libraries. nih.gov The mass spectrum of gamma-himachalene is characterized by specific fragmentation patterns, with key mass-to-charge (m/z) ratios providing a molecular fingerprint. beilstein-journals.org For unambiguous identification, especially when dealing with isomers that can have very similar mass spectra, the use of retention indices (RI), such as the Kovats Retention Index, is crucial. d-nb.inforesearchgate.net The RI normalizes retention times relative to a series of n-alkane standards, providing a more robust identification parameter across different instruments and conditions. researchgate.net GC-MS has been effectively used to quantify gamma-himachalene in the essential oil of Cedrus atlantica. nih.gov

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | beilstein-journals.orgthegoodscentscompany.com |

| Molecular Weight | 204.35 g/mol | beilstein-journals.orgthegoodscentscompany.com |

| GC-MS Data | ||

| Top m/z Peaks | 119, 105, 204 | beilstein-journals.org |

| Kovats Retention Index (Non-polar column) | ||

| HP-5MS | 1515 | researchgate.net |

| DB-5 | 1470 | researchgate.net |

| ZB-5 | 1474 | researchgate.net |

| Standard Non-polar | 1479 | beilstein-journals.org |

| Kovats Retention Index (Polar column) | ||

| Carbowax 20M | 1723 | researchgate.net |

| Standard Polar | 1696 | beilstein-journals.org |

This table presents key identification parameters for gamma-himachalene obtained through GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC) Applications

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC) serve as powerful tools for the preparative isolation and purification of sesquiterpenes, including himachalene isomers. researchgate.netmdpi.com These techniques are particularly useful for separating compounds from non-volatile matrix components or for fractionating complex extracts prior to GC-MS analysis. researchgate.net

MPLC is often used for initial, large-scale fractionation of crude extracts. nih.gov Separations can be performed on normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) columns, eluting with a solvent gradient to separate compounds based on polarity. researchgate.net HPLC offers higher resolution and is employed for final purification steps. nih.gov The separation of himachalene isomers, which have very similar physical properties, can be optimized using HPLC, sometimes with specialized columns. For instance, silica gel columns impregnated with silver nitrate (B79036) have been used to enhance the separation of sesquiterpene analogs. HPLC can also be configured with chiral stationary phases to separate enantiomers. d-nb.info

Thin Layer Chromatography (TLC) and Preparative Thin Layer Chromatography (PTLC) in Fractionation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of fractionation by column chromatography and for assessing the purity of isolated compounds. researchgate.netmdpi.comresearchgate.net In the context of isolating gamma-himachalene from sources like Cedrus deodara essential oil, TLC is used to identify the fractions containing the desired sesquiterpenes. researchgate.netbeilstein-journals.org

The separation is typically performed on silica gel plates. beilstein-journals.org After developing the plate with an appropriate solvent system, the separated spots are visualized. Since terpenes are often colorless, visualization is achieved by spraying the plate with a reagent, such as a vanillin-sulphuric acid solution, followed by heating, which produces colored spots. beilstein-journals.orgethernet.edu.et Preparative TLC (PTLC) uses thicker plates to separate larger quantities of material, allowing the isolated bands to be scraped off and the compound of interest to be recovered. ethernet.edu.et

| Technique | Application | Details | Reference |

| TLC | Monitoring fractions from Cedrus oil | Stationary Phase: Silica Gel | beilstein-journals.org |

| Mobile Phase: Toluene:Ethyl Acetate (B1210297) (9:1) | beilstein-journals.org | ||

| Visualization: 1% Vanillin-Sulphuric Acid spray & heating | beilstein-journals.org | ||

| TLC | Monitoring fractions from essential oil | Stationary Phase: Silica Gel | researchgate.net |

| Mobile Phase: Dichloromethane | researchgate.net | ||

| Visualization: Acidic vanillin (B372448) solution & heating | researchgate.net | ||

| PTLC | Bioassay-guided fractionation of Cedrus oil | Isolation of antifungal molecules for further analysis. | ethernet.edu.et |

This table summarizes typical TLC conditions used in the fractionation of essential oils containing himachalenes.

Chiral Stationary Phase Gas Chromatography for Enantiomeric Purity Assessment

Determining the enantiomeric purity of a chiral molecule like (1S,6S)-gamma-himachalene is essential, as different enantiomers can exhibit distinct biological activities. Chiral Gas Chromatography, which utilizes a chiral stationary phase (CSP), is the definitive method for separating enantiomers and quantifying their relative abundance (i.e., determining the enantiomeric excess, ee). ethernet.edu.et

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have slightly different thermodynamic stabilities, leading to different retention times on the chromatographic column. Cyclodextrin derivatives, such as beta-cyclodextrin, are commonly used as chiral selectors for the separation of terpenes and their isomers. This technique has been successfully applied to analyze the enantiomeric composition of various sesquiterpenes in essential oils, demonstrating its suitability for assessing the enantiomeric purity of this compound.

Spectroscopic and Diffraction Techniques for Absolute and Relative Configuration Determination

Once a compound is isolated in pure form, spectroscopic techniques are employed to elucidate its precise chemical structure, including its connectivity, and both relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon skeleton, the chemical environment of each proton and carbon atom, and their connectivity.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons). The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). Two-dimensional NMR experiments are then used to piece the structure together. For example, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the complete molecular framework. This comprehensive analysis allows for the unambiguous assignment of the relative configuration of the stereocenters in the molecule.

| ¹³C NMR (75.4 MHz, CDCl₃) | ¹H NMR (300 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm (Multiplicity, Integration, J (Hz)) |

| 157.9 | 5.50 (s, 1H) |

| 133.9 | 4.79 (s, 1H) |

| 123.8 | 4.74 (s, 1H) |

| 111.3 | 2.83 (m, 1H) |

| 47.9 | 1.77-2.16 (m, 7H) |

| 40.0 | 1.69 (s, 3H) |

| 38.4 | 1.18-1.40 (m, 4H) |

| 36.7 | 1.02 (s, 6H) |

| 36.6 | |

| 32.2 | |

| 28.3 | |

| 26.7 | |

| 25.2 | |

| 24.2 |

This table presents the ¹H and ¹³C NMR spectral data for a himachalene isomer isolated from a natural source mixture. d-nb.info Note: The original source reported 14 signals in the ¹³C spectrum, likely due to signal overlap.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. libretexts.org When coupled with gas chromatography (GC-MS), it is a powerful tool for the identification of volatile compounds like this compound from complex mixtures, such as essential oils.

The electron ionization (EI) mass spectrum of γ-himachalene shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 204, which confirms its molecular weight of 204.35 g/mol and molecular formula of C₁₅H₂₄. nih.govnist.gov The fragmentation pattern is characteristic of sesquiterpenes and provides clues about the molecule's structure. Common fragmentation pathways for alkenes involve allylic cleavage, which is the breaking of a bond adjacent to a double bond, leading to the formation of stable carbocations.

Table 2: Prominent Peaks in the Mass Spectrum of γ-Himachalene

| m/z | Relative Intensity | Possible Fragment |

| 204 | Present | Molecular Ion [C₁₅H₂₄]⁺ |

| 189 | Moderate | Loss of a methyl group [M-CH₃]⁺ |

| 161 | Moderate | Loss of a propyl group [M-C₃H₇]⁺ |

| 119 | High | Further fragmentation |

| 105 | High | Further fragmentation |

Note: The fragmentation pattern can help to distinguish between different sesquiterpene isomers. The base peak (most intense peak) and the relative intensities of other fragment ions are characteristic of the specific himachalene isomer.

X-Ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a molecule to be suitable for X-ray analysis, it must first be obtained as a well-ordered single crystal.

While a direct single-crystal X-ray diffraction study of this compound itself is not readily found in the literature, this technique has been successfully applied to derivatives of himachalenes to confirm their stereochemistry. iucr.org For instance, the absolute configuration of a ketone derivative of a himachalene was confirmed by X-ray analysis, which in turn allowed for the assignment of the absolute configuration of the parent sesquiterpene. researchgate.net The Flack parameter, derived from the diffraction data of a crystal containing a heavy atom, can be used to unambiguously determine the absolute stereochemistry. iucr.org If a suitable crystalline derivative of this compound could be prepared, X-ray diffraction would provide unequivocal proof of its solid-state conformation and absolute configuration.

Circular Dichroism (CD) Spectroscopy: Vibrational (VCD) and Electronic (ECD) for Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful non-destructive technique for determining the absolute configuration of chiral compounds in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of a molecule. While useful for compounds with strong chromophores, the application of ECD to hydrocarbons like this compound can be challenging due to the lack of strong electronic transitions in the accessible UV-Vis range. However, ECD has been used to establish the stereochemistry of related himachalene ketones. researchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry from the vibrational transitions of the molecule. schrodinger.comrsc.org VCD is particularly advantageous for molecules like this compound as all molecules have vibrational transitions. The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net This approach has been successfully used to determine the absolute configuration of other sesquiterpenes. nih.gov A study on ar-himachalene, a related sesquiterpene, utilized VCD in combination with DFT calculations to establish its absolute configuration. researchgate.net This demonstrates the potential of VCD as a reliable method for the absolute configuration assignment of this compound.

Synthetic Strategies and Chemical Transformations of 1s,6s Gamma Himachalene

Natural Source Extraction and Isolation Methodologies

The isolation of (1S,6S)-gamma-himachalene from plant sources is predominantly achieved through the extraction of essential oils, which are complex mixtures of volatile compounds. pbworks.com The choice of extraction method can significantly influence the yield and chemical profile of the obtained oil.

Steam distillation and hydrodistillation are the most common and commercially viable methods for extracting essential oils containing this compound from plant matrices. smolecule.comgoogle.com These techniques are particularly suited for volatile and non-water-soluble compounds. pbworks.com

In hydrodistillation , the plant material is fully immersed in boiling water. d-nb.info The heat causes the plant's oil-containing glands to rupture, releasing the essential oil. The volatile components of the oil form an azeotropic mixture with the water, vaporizing at a temperature just below 100°C. d-nb.info This vapor mixture is then passed through a condenser, and upon cooling, the less dense essential oil separates from the aqueous phase (hydrosol) and can be collected. d-nb.info

Steam distillation is a similar process, but instead of direct contact with boiling water, live steam is passed through the plant material. d-nb.infomdpi.com The steam carries the volatile essential oil components to a condenser, where they are cooled and separated. d-nb.info This method is often considered gentler than hydrodistillation as it can prevent the degradation of heat-sensitive compounds. mdpi.com The efficiency of these processes depends on factors such as distillation time and temperature. For instance, in the extraction of essential oils from various aromatic plants, temperatures typically range from 80°C to over 150°C, with distillation times lasting several hours to optimize yield. scielo.org.pe

Solvent extraction is an alternative method used to isolate this compound. This technique involves macerating the plant material in an organic solvent that dissolves the essential oil along with other non-volatile components. d-nb.info The choice of solvent is critical, with common options including hexane, ethanol, and ethyl acetate (B1210297), selected based on their ability to dissolve the target solutes. mdpi.commdpi.com

The process typically involves soaking the dried and pulverized plant material in the chosen solvent. d-nb.info After a set period, the solvent, now containing the dissolved compounds, is separated from the plant residue. The solvent is then evaporated, often under reduced pressure, to yield a concentrated extract known as a concrete or oleoresin. While effective, this method can be less selective than distillation, co-extracting waxes and pigments alongside the desired essential oil.

This compound is a characteristic sesquiterpene in the essential oils of several coniferous species, particularly within the Pinaceae family. smolecule.com Cedrus atlantica, the Atlas cedar, is recognized as one of the most significant natural sources of this compound. smolecule.comevitachem.com The chemical composition of essential oils can vary based on geographical location, environmental conditions, and the specific part of the plant used. smolecule.com Identification and quantification are primarily performed using gas chromatography-mass spectrometry (GC-MS), which allows for precise separation and identification of individual components within the complex essential oil matrix. smolecule.com

Table 1: Occurrence of gamma-Himachalene in Various Botanical Species

| Botanical Species | Family | Plant Part | % of gamma-Himachalene in Essential Oil | Reference(s) |

| Cedrus atlantica | Pinaceae | Wood | 5.1% - 11.0% | |

| Cedrus deodara | Pinaceae | Not Specified | 7.0% - 12.6% | |

| Guatteria hispida | Annonaceae | Not Specified | Reported Presence | nih.gov |

| Pterocaulon virgatum | Asteraceae | Not Specified | Reported Presence | nih.gov |

Chemical Synthesis and Total Synthesis Approaches

While natural extraction is a primary source, chemical synthesis provides an alternative route to this compound and its isomers, enabling access to analogues and facilitating structural studies.

The laboratory synthesis of himachalene derivatives often utilizes other, more abundant, naturally occurring terpenes as starting materials. smolecule.comevitachem.com A common strategy involves the chemical transformation of a mixture of himachalene isomers (α, β, and γ), which can be readily isolated from cedarwood oil. ccspublishing.org.cnresearchgate.net

One notable approach is the dehydrogenation of this natural himachalene mixture to produce ar-himachalene (aryl-himachalene). ccspublishing.org.cnresearchgate.net This aromatized intermediate serves as a versatile precursor for further chemical modifications. For example, a two-step synthesis of cadalene (B196121) and iso-cadalene has been developed starting from the ar-himachalene derived from Cedrus atlantica oil. ccspublishing.org.cn Similarly, the pheromone himachala-9,11-diene has been synthesized starting from (-)-α-himachalene, demonstrating the utility of these natural precursors. researchgate.net These semi-synthetic routes are often more efficient and economically viable than total synthesis, leveraging the readily available and inexpensive natural feedstock.

The total synthesis of the himachalene carbon skeleton from simple, non-terpenoid organic compounds represents a significant challenge in organic chemistry due to its complex bicyclic structure. smolecule.com Advanced synthetic routes have been developed that typically involve key steps like cyclization and molecular rearrangements to construct the core framework. smolecule.com

While a specific total synthesis for this compound is not extensively detailed in the literature, strategies for related isomers illustrate the general approaches. These pathways often employ powerful carbon-carbon bond-forming reactions to build the fused ring system.

Table 2: Key Strategies in the Total Synthesis of Himachalene Skeletons

| Starting Material | Key Reactions | Target Compound(s) | Reference(s) |

| Cycloheptanone (B156872) | Robinson annulation | Himachalene-related norsesquiterpene ketone | researchgate.net |

| 4,4-dimethyl-2-cyclohexenone | Diels-Alder Cyclization, Wolff-Kishner reduction | α-Himachalene | researchgate.net |

| (1S,2R)-1,2-epoxy-p-menth-8-ene | Ireland-Claisen Rearrangement, Corey Oxidative Cyclization, Ring Expansion | (+)-β-Himachalene | |

| Tropone | [4+3] Cycloaddition | α-cis-Himachalene | researchgate.net |

These synthetic pathways, characterized by their multi-step nature, provide unambiguous proof of structure and offer routes to unnatural analogues that are inaccessible from natural sources. arkat-usa.org Key reactions such as the Diels-Alder reaction and intramolecular cyclizations are fundamental in establishing the bicyclic core of the himachalene molecule. researchgate.netarkat-usa.org

Stereoselective and Enantioselective Synthesis Routes to this compound

The asymmetric synthesis of specific himachalene stereoisomers, including this compound, presents a significant challenge due to the complex fused 6,7-bicyclic ring system. While total syntheses of various himachalene isomers have been achieved, routes specifically targeting the (1S,6S)-gamma isomer are not extensively documented. However, established strategies in asymmetric synthesis can be applied to achieve this goal.

One of the primary approaches is chiral pool synthesis , which utilizes readily available, inexpensive chiral molecules as starting materials. wikipedia.org For instance, the enantiospecific total synthesis of (+)-trans-α-himachalene has been successfully accomplished starting from the naturally abundant monoterpene (R)-carvone. researchgate.net This strategy involves manipulating the existing chiral center of the starting material through a sequence of reactions to construct the target himachalene framework. A similar approach, potentially starting from a different chiral terpene or a functionalized cycloheptanone derivative, could be envisioned for this compound.

Another powerful strategy is asymmetric catalysis , where a chiral catalyst directs the formation of a specific enantiomer. wikipedia.org Key reactions in the synthesis of the himachalene core, such as ring-closing metathesis (RCM) to form the seven-membered ring or Diels-Alder reactions to construct the bicyclic system, can be rendered enantioselective. researchgate.netunb.ca For example, the synthesis of ar-himachalene has been achieved using key steps like the Sharpless asymmetric dihydroxylation to introduce chirality. researchgate.net These methods offer a pathway to control the stereochemistry at the crucial ring junction, which is essential for producing the desired (1S,6S) configuration.

Newer synthetic routes have focused on creating the himachalene core via sequences involving allylic alkylation, Cope rearrangement, and ring-closing metathesis, which are noted to be amenable to asymmetric versions. unb.ca

Chemical Derivatization and Analog Synthesis

The chemical modification of the himachalene scaffold, particularly from the mixture of α, β, and γ-isomers readily available from cedar oil, is a subject of considerable research. mdpi.comnih.gov These transformations aim to produce novel derivatives with unique structural features.

The double bonds within the gamma-himachalene structure are reactive sites for oxidation. Epoxidation, the formation of a three-membered cyclic ether, is a common transformation. fiveable.mepressbooks.pub The reaction of himachalenes with peroxyacids like meta-chloroperbenzoic acid (m-CPBA) leads to the formation of epoxides, often with high selectivity for the most substituted double bond. smolecule.comevitachem.com Solvent-free epoxidation using tert-butyl hydroperoxide (TBHP) as the oxidant and a molybdenum-based catalyst has also been reported as an effective method for this transformation on himachalenes. researchgate.net

Hydroxylation, the addition of hydroxyl (-OH) groups, can also be achieved. Hydroxylated derivatives of β-himachalene have been synthesized and are noted for their potential as antifungal agents. nih.gov The two-step process of epoxidation followed by acid-catalyzed hydrolysis is a standard method for producing 1,2-diols (glycols) from alkenes. pressbooks.pub

| Reaction | Reagent(s) | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Epoxidation | meta-chloroperbenzoic acid (m-CPBA) | Epoxide | Reaction shows high selectivity for the most substituted double bond. | smolecule.comevitachem.com |

| Epoxidation | tert-Butyl hydroperoxide (TBHP), [MoO2(SAP)]2 catalyst | Epoxide | Effective solvent-free method for himachalenes. | researchgate.net |

| Hydroxylation | 1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed hydrolysis | Diol (Glycol) | Standard two-step method to form vicinal diols across a double bond. | pressbooks.pub |

Allylic acetoxylation introduces an acetoxy group (-OAc) at a position adjacent to a double bond. Direct palladium-catalyzed allylic oxidation of himachalenes has been historically challenging due to the formation of a highly stable π-allyl palladium complex that inhibits further reaction. mdpi.comresearchgate.net

A significant breakthrough was achieved by first modifying the himachalene structure. Researchers successfully performed a palladium-catalyzed acetoxylation on a derivative, γ-dehydro-aryl-himachalene. mdpi.com The introduction of an aromatic ring into the himachalene skeleton was found to enhance the reactivity of the intermediate π-allyl palladium complex, facilitating the desired acetoxylation. mdpi.comresearchgate.net The reaction was optimized using palladium(II) acetate as the catalyst and copper(II) chloride as a re-oxidant in acetic acid. mdpi.com

| Substrate | Catalyst/Reagents | Solvent | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| γ-Dehydro-aryl-himachalene | Pd(OAc)₂, CuCl₂, NaOAc | Acetic Acid | Allylic Acetoxylated Derivative | Aromatization of the himachalene core was crucial for the success of the reaction. | mdpi.com |

The incorporation of nitrogen-containing heterocycles into the himachalene framework can lead to novel molecular architectures. The general synthesis of thiosemicarbazones involves the reaction of a ketone or aldehyde with a thiosemicarbazide (B42300). nih.govchemmethod.comnih.gov In the context of himachalenes, a ketone precursor like himachalone (derived from the oxidation of β-himachalene) can be reacted with thiosemicarbazide to form the corresponding thiosemicarbazone derivative. researchgate.net These derivatives can then serve as intermediates for synthesizing more complex heterocyclic systems, such as thiazolidin-4-ones. researchgate.net

Tetrazoles are five-membered rings containing four nitrogen atoms, often used as a bioisostere for carboxylic acids. researchgate.netsioc-journal.cn A common method for their synthesis is the [3+2] cycloaddition of an azide (B81097) (like sodium azide) with a nitrile. organic-chemistry.org To create a tetrazole derivative of himachalene, a nitrile-containing himachalene analog would first need to be prepared. An alternative pathway involves the ozonolysis of a himachalene derivative to yield ketones, which can then be transformed. For instance, sesquiterpenic ketones derived from himachalene have been reacted with sodium azide in the presence of trifluoroacetic acid to successfully synthesize tetrazole-fused derivatives.

The seven-membered ring of himachalene can be aromatized to form a benzocycloheptene (B12447271) skeleton, known as ar-himachalene. This transformation is typically achieved by treating a mixture of himachalene isomers with an aromatizing agent. Reagents such as iodine in dimethyl sulfoxide (B87167) (DMSO) have been used effectively for this purpose, leading to the formation of dehydro-aryl-himachalene. mdpi.comresearchgate.net Catalytic dehydrogenation using palladium on carbon (Pd/C) or treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are other established methods. nih.gov

Once the aromatic ring is formed, it can undergo further functionalization. For example, ar-himachalene can be subjected to Friedel-Crafts acylation or chloromethylation to introduce new functional groups onto the newly formed benzene (B151609) ring. nih.govresearchgate.net These reactions open pathways to a wide array of new aryl-himachalene derivatives.

Biosynthetic Pathways and Ecological Roles of 1s,6s Gamma Himachalene

Proposed Biosynthetic Routes for Himachalene Sesquiterpenoids

The biosynthesis of all sesquiterpenes, including the himachalene family, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). smolecule.com In plants, the assembly of FPP begins with fundamental building blocks derived from primary metabolism. The cytosolic mevalonate (B85504) (MVA) pathway is principally responsible for producing the isoprene (B109036) units—isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)—that are sequentially condensed to form FPP. smolecule.com

The critical step in forming the characteristic himachalene carbon skeleton is the cyclization of the linear FPP molecule. This transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). The process is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. This highly reactive intermediate is then precisely guided by the enzyme's active site through a series of intramolecular cyclizations and rearrangements, including hydride shifts and methyl migrations, to form the bicyclic himachalene structure. smolecule.com The specific stereochemistry of (1S,6S)-gamma-himachalene is determined during this intricate enzymatic cyclization process. smolecule.com

Enzymatic Mechanisms and Gene Expression in this compound Biosynthesis

The formation of this compound is governed by specialized sesquiterpene synthases (TPSs) that exhibit remarkable control over the complex carbocationic reactions. smolecule.com These enzymes are often "promiscuous," meaning a single enzyme can produce a variety of related products from one substrate.

Research has shown that γ-himachalene can be a product of a multiproduct β-himachalene synthase (HcS). beilstein-journals.org For example, a bacterial HcS isolated from Cryptosporangium arvum was found to convert FPP into a mixture of sesquiterpenes, including β-himachalene as the main product alongside α-himachalene and γ-himachalene. beilstein-journals.orgnih.gov Similarly, in insects, a terpene synthase from the flea beetle Phyllotreta striolata (PsTPS1) converts (Z,E)-FPP into a blend of sesquiterpenes that includes himachalene-type compounds. pnas.org

The expression of the genes encoding these terpene synthases is a key regulatory point for the production of γ-himachalene. In plants, TPS gene expression can be induced by various stimuli. For instance, studies on wheat have identified multiple isoforms of farnesyl pyrophosphate synthase (FPS), the enzyme that produces the FPP precursor. The expression of these Tafps genes was shown to be part of the plant's inducible defense response to aphid infestation. rothamsted.ac.uk In the orchid Caladenia denticulata, the complexity of its floral scent, which includes compounds like β-himachalene, is linked to finely tuned TPS gene expression, functional promiscuity of the enzymes, and specific subcellular localization of the biosynthetic pathways. nih.gov In engineered systems, such as yeast engineered to produce β-himachalene, the selection of strong gene promoters was critical for achieving high levels of the PoTPS01 enzyme from Platycladus orientalis and, consequently, high yields of the final product. nih.govresearchgate.net

Ecological Significance and Inter-species Chemical Interactions

This compound serves as a chemical messenger and defense compound in a variety of ecological contexts, from insect communication to plant protection.

Pheromonal Functions in Insect Species and Chemical Communication

Himachalene-type sesquiterpenes are significant components of aggregation pheromones in several species of flea beetles (Coleoptera: Chrysomelidae). pnas.org In the genera Phyllotreta and Aphthona, males produce and emit blends of sesquiterpenes to attract both males and females to suitable host plants for feeding and mating. bioone.orgusda.gov

A study of the North American population of Phyllotreta cruciferae identified a blend of four himachalene sesquiterpenes and (+)-gamma-cadinene as possible male-produced pheromone components. nih.govresearchgate.net While this mixture was only slightly attractive on its own, its attractiveness to beetles was greatly enhanced when combined with allyl isothiocyanate, a volatile compound released from their host plants. nih.govresearchgate.net This synergy demonstrates that the insect pheromone's activity can be dependent on the chemical context of the host plant. Further research identified (6R,7S)-himachala-9,11-diene as a key aggregation pheromone component in several Phyllotreta species, highlighting the importance of this structural class in insect chemical communication. pnas.orgbioone.orgresearchgate.net

| Insect Species | Compound Type | Pheromonal Function | Source(s) |

| Phyllotreta cruciferae | Himachalene sesquiterpenes | Component of male-produced aggregation pheromone, synergistic with host plant volatiles. | nih.gov, researchgate.net |

| Phyllotreta striolata | (6R,7S)-himachala-9,11-diene | Key component of male-produced aggregation pheromone. | pnas.org, bioone.org |

| Aphthona spp. | Himachalene sesquiterpenes | Component of male-produced pheromone blend. | usda.gov |

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

This compound is a key component of the chemical defense systems of many plants, especially conifers in the Pinaceae family. smolecule.com It is a constituent of oleoresin, a sticky substance that provides both constitutive (baseline) and inducible (activated upon attack) defense. smolecule.com When a plant is damaged by herbivores like bark beetles or infected by pathogens, the oleoresin containing γ-himachalene is released, which can physically trap small insects and seal the wound to prevent further infection. smolecule.com

As a volatile compound, γ-himachalene can act directly as a toxin or repellent against insect pests. smolecule.com The high concentrations of himachalenes in trees like the Atlas cedar (Cedrus atlantica) are believed to contribute significantly to their resistance against pests and microbial pathogens. smolecule.com Furthermore, the production of γ-himachalene and other sesquiterpenes can be induced or increased in response to mechanical wounding or herbivore feeding, allowing the plant to mount a targeted defense when needed. smolecule.comagriculturejournals.cz

Contribution to Plant Chemotaxonomy and Aroma Profiles

The presence and relative abundance of specific volatile compounds like this compound can serve as a chemical fingerprint to differentiate between plant species, a field known as chemotaxonomy. Because the enzymes responsible for producing these compounds are genetically determined, their products can reflect evolutionary relationships. mdpi-res.com

For example, γ-himachalene has been identified as a novel compound in the peel oil of certain Citrus fruits, providing a new marker for studying the genetic origins of these genotypes. It has also been detected in the essential oils of various other plants, where its presence helps to characterize the species' unique chemical profile.

| Plant Genus/Species | Part Analyzed | Significance of γ-Himachalene | Source(s) |

| Citrus nobilis | Peel Oil | Novel compound identified, useful for chemotaxonomic analysis. | |

| Myrsine spp. | Aerial Parts | Detected as a component of the essential oil sesquiterpene fraction. | acgpubs.org |

| Cyperus rotundus | Leaves | Identified as a volatile compound contributing to the plant's chemical diversity. | jntbgri.res.in |

| Cedrus atlantica | Essential Oil | A characteristic component contributing to the species' aroma and defense profile. | evitachem.com |

The distinct woody aroma of plants such as the Atlas cedar is partly attributable to its blend of sesquiterpenes, including γ-himachalene. biosynth.com

Influence of Genetic, Environmental, and Developmental Factors on Biosynthesis

The production of this compound is not static; it is dynamically influenced by a combination of internal and external factors.

Genetic Factors: The genetic makeup of a plant is the primary determinant of its capacity to produce γ-himachalene. The presence and specific sequences of terpene synthase genes dictate which terpenes can be synthesized. mdpi-res.com Variations in these genes between different species or even between different chemotypes of the same species lead to significant differences in their essential oil composition. ljmu.ac.uk

Environmental Factors: Abiotic and biotic stresses are major factors that modulate the biosynthesis of secondary metabolites, including γ-himachalene. smolecule.com

Herbivory and Pathogen Attack: As a defense compound, the synthesis of γ-himachalene is often upregulated in response to attacks by insects and pathogens. This induced response helps the plant to conserve resources, producing higher levels of defensive chemicals only when necessary. smolecule.com

Water Stress: Drought conditions are known to affect the production of secondary metabolites in plants. While severe stress can be detrimental, moderate water stress has been shown to alter the quality and composition of volatile organic compounds, potentially leading to changes in the concentration of specific terpenes.

Developmental Factors: The chemical profile of a plant can change throughout its life cycle. The concentration and composition of essential oils, including γ-himachalene, can vary depending on the age of the plant and the specific tissue being analyzed (e.g., leaves, fruits, or roots).

| Factor | Influence on this compound Biosynthesis | Example | Source(s) |

| Genetic | Determines the presence and type of terpene synthase enzymes, defining the chemical profile. | Different species of conifers produce varying amounts of himachalenes. | smolecule.com, mdpi-res.com |

| Environmental (Biotic) | Herbivore feeding and pathogen infection induce or increase synthesis as a defense response. | Increased production in conifers upon bark beetle attack. | smolecule.com |

| Environmental (Abiotic) | Conditions like drought can alter the content of volatile compounds. | Water stress affects the overall profile of secondary metabolites. | |

| Developmental | The quantity of the compound can vary between different plant organs and developmental stages. | Essential oil composition differs between leaves and fruits. | acgpubs.org |

Mechanistic Investigations of 1s,6s Gamma Himachalene Biological Activity

Antimicrobial Action Mechanisms

Gamma-himachalene has demonstrated notable effectiveness against a variety of microbial pathogens. smolecule.com Its lipophilic nature is believed to facilitate interaction with microbial cells, potentially disrupting cellular integrity and biochemical pathways. biosynth.com

The antibacterial effects of γ-himachalene have been observed against both Gram-positive and Gram-negative bacteria. nih.gov Essential oils containing γ-himachalene as a constituent have shown activity against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The mechanism of action for terpenes, including sesquiterpenes like γ-himachalene, often involves the disruption of the bacterial cell membrane. nih.gov The hydrophobic nature of the compound allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components. biosynth.comnih.gov

The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative strains, can influence the efficacy of antibacterial agents. nih.govfrontiersin.org However, essential oils containing a complex mixture of terpenes often exhibit broad-spectrum activity. nih.govmdpi.com The antibacterial action is typically mediated by a series of biochemical reactions within the bacterial cell, dependent on the specific chemical constituents of the oil. nih.gov For instance, some terpenes are known to inhibit bacterial enzymes or interfere with efflux pump systems. mdpi.com

| Bacterial Strain | Type | Observed Activity of Essential Oils Containing γ-Himachalene | Reference |

| Staphylococcus aureus | Gram-positive | Inhibition of growth | nih.gov |

| Listeria monocytogenes | Gram-positive | Inhibition of growth | nih.gov |

| Enterococcus faecium | Gram-positive | Inhibition of growth | nih.gov |

| Micrococcus luteus | Gram-positive | Inhibition of growth | mdpi.com |

| Bacillus subtilis | Gram-positive | Inhibition of growth | mdpi.com |

| Escherichia coli | Gram-negative | Inhibition of growth | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Inhibition of growth | nih.gov |

| Salmonella Enteritidis | Gram-negative | Inhibition of growth | nih.gov |

Gamma-himachalene, often in synergy with other terpenes in essential oils, exhibits significant antifungal properties. smolecule.comresearchgate.net The proposed mechanisms of antifungal action are similar to those for bacteria, primarily involving the disruption of the fungal cell membrane's integrity and function. nih.gov This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. researchgate.net

Studies on essential oils rich in sesquiterpenes have shown that they can penetrate the fungal cell wall and cytoplasmic membrane. nih.gov This permeabilization process can lead to the disintegration of mitochondrial membranes and disrupt ATP production. nih.gov For some fungi, a specific mechanism identified for essential oils is the inhibition of melanin (B1238610) biosynthesis, which can be crucial for the pathogen's virulence and survival. researchgate.net For example, essential oil from Cedrus deodara, containing himachalenes, was found to inhibit pentaketidal melanin biosynthesis in Curvularia lunata. researchgate.net

| Fungal Species | Type of Fungus | Observed Activity of Essential Oils Containing γ-Himachalene | Mechanism of Action | Reference |

| Aspergillus species | Mold | Inhibition of mycelial growth | Disruption of cell membrane integrity | mdpi.com |

| Curvularia lunata | Mold | Inhibition of growth | Inhibition of pentaketidal melanin biosynthesis | researchgate.net |

| Rhizoctonia solani | Plant Pathogen | Inhibition of mycelial growth | Damage to cell membrane, leading to leakage of intracellular contents | researchgate.net |

| Fusarium oxysporum | Plant Pathogen | Inhibition of mycelial growth | Disruption of cell membrane integrity | bioline.org.br |

| Alternaria solani | Plant Pathogen | Inhibition of mycelial growth | Disruption of cell membrane integrity | bioline.org.br |

Anti-inflammatory Response Pathways and Molecular Targets

Gamma-himachalene is recognized for its anti-inflammatory properties. cymitquimica.comlandema.com As a sesquiterpene, it is part of a class of compounds known to modulate inflammatory pathways. landema.com The anti-inflammatory effects of plant-derived compounds are often attributed to their ability to interfere with key signaling pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, and to inhibit the activity of pro-inflammatory enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX). ajbls.com

Research on essential oils containing γ-himachalene suggests they can reduce the production of pro-inflammatory mediators. mdpi.com For instance, essential oils have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com While direct studies on the molecular targets of pure (1S,6S)-gamma-himachalene are limited, the activity of essential oils rich in this compound points towards its potential to modulate key inflammatory cascades. nih.gov For example, the essential oil of Cedrus atlantica, which contains a significant amount of himachalenes, has been shown to inhibit 5-Lipoxygenase (5-LOX). nih.gov

Receptor Interactions and Signal Transduction Modulation

The specific receptor interactions and signal transduction pathways modulated by this compound are still under investigation. However, as a volatile organic compound, it may play a role in plant-plant communication, acting as a signaling molecule to alert neighboring plants of potential threats. smolecule.com Molecular docking studies on himachalene derivatives have suggested potential binding affinities with proteins involved in neurotransmitter release and smooth muscle contraction. smolecule.com

In the context of plant defense, the production of sesquiterpenes like γ-himachalene can be induced by biotic and abiotic stressors, triggering defense signaling pathways within the plant. smolecule.com In insects, volatile compounds are perceived by olfactory sensory mechanisms, which can trigger behavioral responses. rothamsted.ac.uk Farnesyl pyrophosphate synthase (FPS), a key enzyme in sesquiterpene biosynthesis, has been shown to be involved in inducible plant defenses against insects. rothamsted.ac.uk

Insecticidal Properties and Related Biological Mechanisms

Gamma-himachalene contributes to the insecticidal and repellent effects of the essential oils in which it is found. smolecule.com It is considered a direct toxin or repellent against various insects, particularly those that attack coniferous trees, such as bark beetles. smolecule.com The insecticidal activity of essential oils is complex and can be attributed to the synergistic effects of their various components. nih.gov

The precise mechanism of action of γ-himachalene as an insecticide is not fully elucidated but is likely multifaceted. Terpenes can act as neurotoxins in insects, potentially by interfering with neurotransmitter systems like the octopaminergic system or by inhibiting key enzymes such as acetylcholinesterase (AChE). The lipophilic nature of these compounds allows them to penetrate the insect cuticle and interfere with physiological processes. Studies on essential oils from Cedrus atlantica, rich in himachalenes, have demonstrated their efficacy against pests like the grain weevil Sitophilus granarius. metrology-journal.org

Stereochemical Specificity in Biological Activity and Structure-Activity Relationships

The biological activity of himachalenes is influenced by their stereochemistry and the specific isomeric form (alpha, beta, or gamma). The unique three-dimensional arrangement of atoms in this compound, defined by its stereochemistry at the 1 and 6 positions, is crucial for its specific interactions with biological targets. smolecule.comnih.gov This specific configuration distinguishes its reactivity and biological activity from its other isomers. smolecule.com

While γ-himachalene itself has noted biological activities, its isomers, α-himachalene and β-himachalene, also exhibit distinct properties. For example, β-himachalene is noted for its antimicrobial activity, particularly against Gram-positive bacteria. Alpha-himachalene has shown airborne antituberculosis activity. The differences in the position of double bonds and methyl groups among the isomers lead to varied biological effects. Structure-activity relationship (SAR) studies, often involving the synthesis of derivatives, are crucial for understanding how the chemical structure of himachalenes relates to their biological function. mdpi.comunine.ch For instance, the aromatization of himachalenes to form arylhimachalene provides a scaffold for synthesizing new derivatives with potentially enhanced biological activities. mdpi.com The stereochemistry of these molecules is a key factor determining the outcome of such chemical modifications and their subsequent biological efficacy. researchgate.net

Advanced Research Perspectives and Future Directions in 1s,6s Gamma Himachalene Studies

Development of Hyphenated and Miniaturized Analytical Methodologies

The accurate and efficient analysis of (1S,6S)-gamma-himachalene within complex natural extracts is crucial for its study. Future research is increasingly focused on the development of sophisticated analytical techniques that offer enhanced sensitivity, selectivity, and speed.

Hyphenated Techniques: The coupling of separation and spectroscopic techniques, known as hyphenation, is a powerful tool for the analysis of complex mixtures like essential oils. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for the analysis of volatile compounds like sesquiterpenes. nih.govchemijournal.com Future advancements will likely involve the broader application of multidimensional chromatography (e.g., GCxGC-MS) to resolve co-eluting isomers of himachalene and other terpenoids. chemijournal.com Furthermore, the integration of other spectroscopic methods, such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy with chromatographic separation (e.g., LC-NMR), will provide more comprehensive structural information in a single analysis. nih.govactascientific.com

Miniaturized Methodologies: A significant trend in analytical chemistry is the miniaturization of sample preparation and analysis systems. ttcenter.ir These approaches offer several advantages, including reduced solvent and sample consumption, faster analysis times, and the potential for high-throughput screening. uva.es For the analysis of this compound, miniaturized solid-phase extraction (SPE) techniques are particularly promising. ttcenter.irmdpi.com

| Miniaturized SPE Technique | Principle | Potential Application for this compound Analysis |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample (headspace or liquid). Analytes partition onto the fiber and are then thermally desorbed into a gas chromatograph. mdpi.com | Rapid and solvent-free extraction of volatile this compound from plant materials or essential oils for GC-MS analysis. |

| Microextraction by Packed Sorbent (MEPS) | A small amount of sorbent is packed into a syringe needle. The sample is drawn through the sorbent, and the retained analytes are eluted with a small volume of solvent. ttcenter.irmdpi.com | Efficient pre-concentration of this compound from dilute solutions, followed by LC-MS or GC-MS analysis. |

| Dispersive micro-Solid-Phase Extraction (D-µ-SPE) | A sorbent material is dispersed in the sample solution. After a period of interaction, the sorbent with the adsorbed analytes is separated by centrifugation. mdpi.com | High-throughput sample preparation for the analysis of this compound in a large number of samples. |

These miniaturized techniques, when coupled with sensitive analytical instruments, will enable more efficient and environmentally friendly analysis of this compound in various matrices.

Rational Design and De Novo Synthesis of Bioactive Analogues with Enhanced Potency or Selectivity

While this compound itself exhibits certain biological activities, there is considerable interest in using its chemical scaffold as a starting point for the synthesis of novel, more potent, and selective bioactive molecules. nih.govd-nb.info This involves the rational design of analogues, where specific structural modifications are made to improve desired biological effects. nih.govresearchgate.netresearchgate.netrsc.org

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure and evaluating the biological activity of the resulting analogues. This will help to identify the key structural features responsible for its bioactivity.

Synthesis of Novel Derivatives: The synthesis of new derivatives, such as halogenated or nitrogen-containing analogues, has already shown promise in enhancing the biological properties of related himachalenes. mdpi.com

De Novo Synthesis: The total synthesis of this compound and its analogues, independent of natural sources, allows for greater control over the molecular structure and the introduction of functionalities not found in nature.

| Synthetic Modification | Potential Enhancement of Bioactivity |

| Introduction of aromatic rings | Increased stability and potential for new biological interactions. nih.govd-nb.info |

| Addition of functional groups (e.g., hydroxyl, nitro, amino) | Altered polarity and hydrogen bonding capabilities, potentially leading to improved interactions with biological targets. mdpi.com |

| Stereoselective synthesis | Production of specific stereoisomers to investigate the impact of chirality on biological activity. |

The rational design and synthesis of new himachalene-based compounds hold significant potential for the discovery of new therapeutic agents and other valuable bioactive molecules.

Integrative Omics Approaches (Genomics, Transcriptomics, Metabolomics) for Comprehensive Biosynthetic Pathway Elucidation

Understanding how plants produce this compound is a fundamental question that can be addressed using integrative "omics" approaches. nih.govnih.govrsc.orgresearchgate.net These technologies provide a holistic view of the biological processes involved in its biosynthesis.

Genomics: The sequencing of the genomes of this compound-producing plants can identify the genes encoding the enzymes responsible for its synthesis, particularly sesquiterpene synthases.

Transcriptomics: By analyzing the complete set of RNA transcripts in a plant, researchers can identify which genes are actively being expressed under specific conditions, providing clues about their involvement in the biosynthetic pathway. nih.govrsc.org

Metabolomics: The comprehensive analysis of all metabolites in a plant tissue can reveal the accumulation of this compound and its precursors, providing a direct link between gene expression and the final product. nih.govrsc.org

By integrating these different omics datasets, researchers can build a comprehensive model of the this compound biosynthetic pathway. This knowledge can then be used to:

Enhance the production of this compound in its natural producers through metabolic engineering.

Transfer the biosynthetic pathway to microbial hosts for sustainable and scalable production. nih.gov

Elucidating Molecular Targets, Signaling Cascades, and Cellular Mechanisms of Action

A critical area of future research is to move beyond simply identifying the biological activities of this compound and its derivatives to understanding how they work at the molecular and cellular levels. This involves:

Identifying Molecular Targets: Determining the specific proteins, enzymes, or receptors that this compound interacts with to exert its biological effects.

Mapping Signaling Cascades: Unraveling the downstream signaling pathways that are activated or inhibited upon the interaction of this compound with its molecular target.

Techniques such as affinity chromatography, proteomics, and molecular docking simulations will be instrumental in identifying molecular targets. Subsequent cell-based assays and animal models will be necessary to validate these findings and elucidate the full signaling cascade and cellular mechanism of action.

Computational Chemistry in Predictive Modeling, Reaction Mechanism Studies, and Conformational Analysis

Computational chemistry is becoming an indispensable tool in the study of natural products. nih.govresearchgate.netresearchgate.netshamra-academia.com In the context of this compound, computational methods can be applied to:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogues before they are synthesized, thereby saving time and resources. researchgate.netnih.gov

Reaction Mechanism Studies: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to study the mechanisms of chemical reactions involving this compound, which can aid in the design of more efficient synthetic routes. mdpi.com

Conformational Analysis: Determining the three-dimensional structure and conformational flexibility of this compound and its analogues, which is crucial for understanding their interactions with biological targets.

| Computational Method | Application in this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel himachalene derivatives based on their chemical structure. researchgate.net |

| Density Functional Theory (DFT) | Investigating the electronic structure and reactivity of this compound to understand and predict its chemical behavior. mdpi.com |

| Molecular Docking | Simulating the interaction of this compound with potential protein targets to predict binding affinity and mode. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of this compound and its complexes with biological macromolecules over time. |

The integration of computational chemistry with experimental studies will accelerate the discovery and development of new applications for this compound.

Ecological Chemistry, Chemophenetic Studies, and Bioprospecting for Related Natural Products

This compound, as a component of plant essential oils, likely plays a significant role in the plant's interactions with its environment.

Ecological Chemistry: Future research will aim to elucidate the specific ecological functions of this compound, such as its role in plant defense against herbivores and pathogens, or as a signaling molecule in plant-plant or plant-insect interactions. smolecule.comecesociety.comscispace.com

Chemophenetics: The study of the chemical variation within and between plant species can provide insights into the evolutionary and ecological factors that influence the production of this compound. This can also be a valuable tool for the classification of plant species.

Bioprospecting: The search for new natural products from diverse biological sources is an ongoing endeavor. nih.govmdpi.comintegrativebiology.ac.cnintegrativebiology.ac.cnnih.gov Bioprospecting efforts can focus on identifying new plant species that produce this compound or structurally related compounds with potentially novel biological activities.

Understanding the ecological role of this compound and exploring the chemical diversity of nature will continue to be important avenues for future research.

Q & A

Q. What are the established methods for synthesizing and characterizing (1S,6S)-γ-himachalene?

- Methodological Answer : Synthesis typically involves extraction from natural sources (e.g., Cedrus atlantica essential oil) followed by chromatographic purification. For characterization:

- NMR Spectroscopy : Assign stereochemistry using coupling constants and NOE correlations .

- X-ray Crystallography : Resolve absolute configuration via refined puckering parameters (e.g., QT = 0.7821 Å for fused rings) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm purity and molecular weight (204.1878 g/mol) using NIST reference data .

- Key Considerations : Optimize solvent systems (e.g., hexane/ethyl acetate) for isolation, and cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities.

Q. How can researchers verify the stereochemical purity of (1S,6S)-γ-himachalene derivatives?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with isocratic elution to separate enantiomers .

- Optical Rotation : Compare observed values (e.g., [α]D) with literature data for (1S,6S)-configured compounds .

- Single-Crystal XRD : Refine Flack parameters to confirm absolute stereochemistry, though this requires high-quality crystals .

Advanced Research Questions

Q. How should contradictions in spectroscopic data for γ-himachalene isomers be resolved?

- Methodological Answer :

- Case Study : Discrepancies in NOE correlations may arise from dynamic ring puckering. Use variable-temperature NMR to probe conformational equilibria .

- Comparative Analysis : Cross-reference GC retention indices (NIST Database ) with synthetic standards of all four stereoisomers (e.g., LMPR0103480008–0010 ).

- Computational Validation : Perform molecular dynamics simulations to model ring flexibility and predict spectral trends .

Q. What experimental designs are effective for assessing the bioactivity of γ-himachalene derivatives?

- Methodological Answer :

- Antifungal Assays : Use Botrytis cinerea spore germination inhibition tests with dose-response curves (e.g., 10–100 µg/mL) . Include positive controls (e.g., commercial fungicides) and negative controls (solvent-only).

- Structure-Activity Relationship (SAR) : Synthesize epoxy derivatives (e.g., 6,7-epoxy-γ-himachalene) and compare bioactivity to parent compounds .

- Data Reprodubility : Follow ICH guidelines for assay replication (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey post-hoc tests) .

Q. How can researchers optimize the synthesis of γ-himachalene derivatives with low natural abundance?

- Methodological Answer :

- Catalytic Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to selectively oxidize double bonds .

- Yield Improvement : Screen Lewis acid catalysts (e.g., BF3·OEt2) to enhance regioselectivity and reduce side products .

- Scale-Up Challenges : Monitor exothermic reactions rigorously and employ flow chemistry systems for safer large-scale production .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on γ-himachalene’s physicochemical properties?

- Answer :

- PICO Framework : Define P opulation (compound stereoisomers), I ntervention (e.g., derivatization), C omparison (bioactivity vs. parent molecule), O utcome (e.g., antifungal efficacy) .

- FINER Criteria : Ensure hypotheses are F easible (e.g., lab resources), I nteresting (novel SAR insights), N ovel (uncharted derivatives), E thical (data transparency), R elevant (agricultural applications) .

Q. How should researchers address data gaps in γ-himachalene’s metabolic pathways?

- Answer :

- Literature Mining : Use platforms like SciFinder to compile fragmented studies on sesquiterpene metabolism .

- Collaborative Networks : Partner with enzymology labs to characterize cytochrome P450-mediated oxidation pathways .

- Open Science : Publish negative results (e.g., failed catalytic reactions) to prevent redundant efforts .

Data Presentation & Compliance

Q. What are the best practices for reporting crystallographic data of γ-himachalene derivatives?

- Answer :

- CIF Submission : Include refined parameters (e.g., R-factor = 0.045, wR = 0.131) and H-atom treatment details .

- Structural Visualization : Use software like Mercury to generate ORTEP diagrams with anisotropic displacement ellipsoids .

- Ethical Note : Disclose any constraints (e.g., omitted Flack parameters due to weak anomalous scattering) .

Q. How can researchers ensure compliance with FAIR principles for γ-himachalene datasets?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.